molecular formula C19H21NO3 B2404158 2-(benzyloxy)-N-(isochroman-3-ylmethyl)acetamide CAS No. 2034581-81-0

2-(benzyloxy)-N-(isochroman-3-ylmethyl)acetamide

Cat. No.: B2404158
CAS No.: 2034581-81-0
M. Wt: 311.381
InChI Key: FNIIQZKSIKEIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzyloxy)-N-(isochroman-3-ylmethyl)acetamide is an organic compound with a complex structure that includes a benzyloxy group, an isochroman ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-(isochroman-3-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of isochroman-3-ylmethylamine with benzyloxyacetyl chloride under basic conditions to form the desired acetamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-(isochroman-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Isochroman-3-ylmethylamine derivatives.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

2-(benzyloxy)-N-(isochroman-3-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-(isochroman-3-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The isochroman ring and benzyloxy group can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-oxo-isochroman-3-ylmethyl)-benzoic acid methyl ester
  • 2-[(Z)-2-(1-Oxo-isochroman-3-yl)-vinyl]-benzoic acid methyl ester
  • 2-[(E)-2-(1-Oxo-isochroman-3-yl)-vinyl]-benzoic acid methyl ester

Uniqueness

2-(benzyloxy)-N-(isochroman-3-ylmethyl)acetamide is unique due to the presence of both a benzyloxy group and an isochroman ring, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-phenylmethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-19(14-22-12-15-6-2-1-3-7-15)20-11-18-10-16-8-4-5-9-17(16)13-23-18/h1-9,18H,10-14H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIIQZKSIKEIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CNC(=O)COCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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